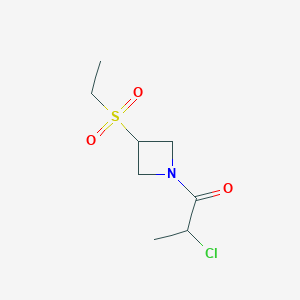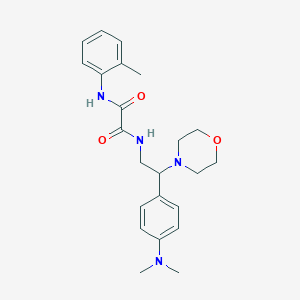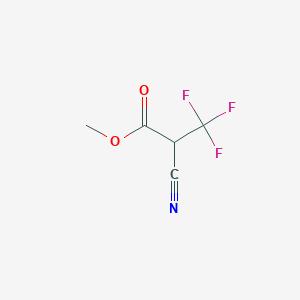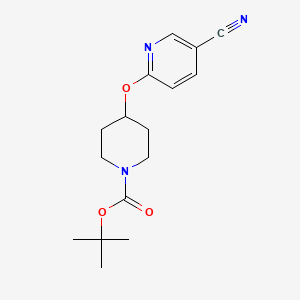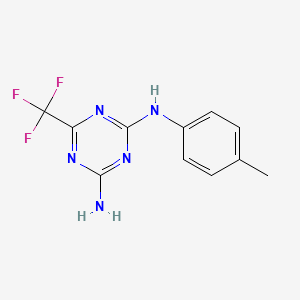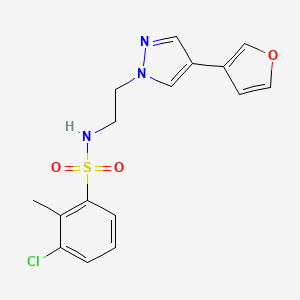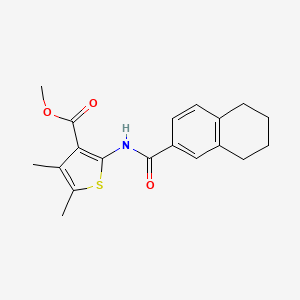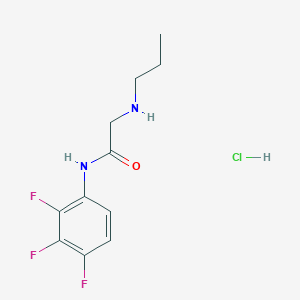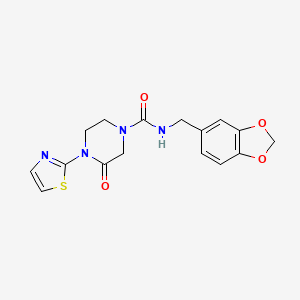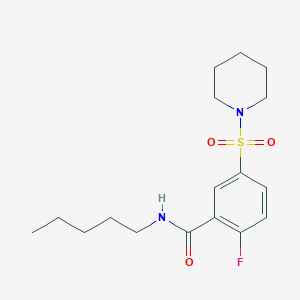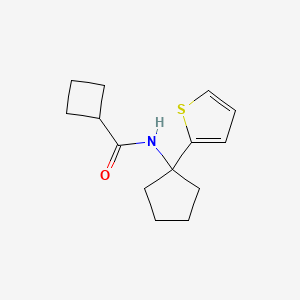
N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide”, there are general methods for synthesizing thiophene derivatives. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of research chemicals, including analogs of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide, have been explored to understand their chemical properties and potential as synthetic cannabinoids. Studies have detailed the synthesis routes, analytical characterization, and differentiation of isomers, highlighting the importance of accurate identification in research and potential therapeutic applications (McLaughlin et al., 2016).
Antimicrobial and Antioxidant Activities
- Novel compounds with thiophene motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide showed effective antibacterial activity, underscoring the potential of thiophene derivatives in developing new antimicrobial agents (Cakmak et al., 2022).
Drug Design and Molecular Docking
- The structural analysis and biological evaluation of thiophene derivatives, including those structurally related to N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide, have contributed to drug design efforts. These efforts are aimed at identifying novel therapeutic targets, with some studies revealing new binding sites for enzyme inhibitors, thereby offering opportunities for the development of selective and potent inhibitors (He et al., 2015).
Pharmacological Applications
- Research has also focused on the synthesis and biological evaluation of thiophene derivatives as potential anti-inflammatory agents. Such studies underscore the pharmacological relevance of thiophene derivatives, providing insights into their mechanisms of action and potential therapeutic benefits (Thabet et al., 2011).
Advanced Materials Development
- The development of novel polyamides containing cyclobutane in the main chain from derivatives similar to N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide has been reported. These materials show promise in various applications, including as antioxidants, highlighting the versatility of these compounds in materials science (Castillo et al., 2004).
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-13(11-5-3-6-11)15-14(8-1-2-9-14)12-7-4-10-17-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMQXJJOPHEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)
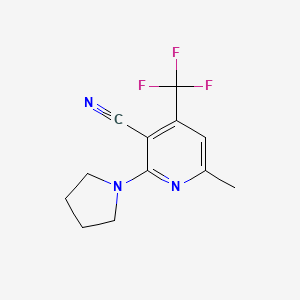
![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)
![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)
